Nemifitide acetate, known by its International Nonproprietary Name INN-00835, is a novel antidepressant compound characterized by a pentapeptide structure. It is similar to the melanocyte-inhibiting factor (MIF-1) and is under development primarily for the treatment of major depressive disorder. The compound has been evaluated in over 12 clinical trials, demonstrating a rapid onset of action and a favorable safety profile, although it is administered via subcutaneous injection due to its inactivity when taken orally .
Nemifitide acetate is synthesized from specific amino acids and has been classified as a peptide-based antidepressant. Its molecular formula is , with a molar mass of approximately 694.77 g/mol. The compound's structure includes the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂, which contributes to its pharmacological properties .
The synthesis of Nemifitide acetate involves several steps that typically include:
The synthesis often employs solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of peptide chains while minimizing side reactions .
The molecular structure of Nemifitide acetate can be represented by its chemical formula . The compound features several functional groups typical of peptides, including amide bonds and side chains that contribute to its biological activity. The three-dimensional conformation plays a crucial role in its interaction with biological targets.
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are utilized for structure elucidation. For instance, significant peaks in the FT-IR spectrum indicate the presence of N-H and C=O bonds, while NMR provides insights into the hydrogen environments within the molecule .
Nemifitide acetate undergoes various chemical reactions typical of peptide compounds, including:
These reactions are essential considerations during formulation development to ensure stability and efficacy in therapeutic applications .
Nemifitide acetate exhibits several notable physical and chemical properties:
Key analytical data include:
Nemifitide acetate is primarily being researched for its potential use in treating major depressive disorder. Its unique mechanism offers promise for patients who do not respond well to traditional antidepressants. The rapid onset of action may also provide a significant advantage in acute treatment scenarios .
In addition to its psychiatric applications, ongoing research explores its effects on other neuropsychiatric conditions, leveraging its receptor-binding profile for broader therapeutic implications.
Nemifitide acetate represents a deliberate evolution from endogenous melanocyte-inhibiting factor (MIF-1), a tripeptide (Pro-Leu-Gly-NH₂) initially investigated for its neurobehavioral effects. Early clinical observations indicated that MIF-1 could alleviate depressive symptoms within days rather than weeks, challenging the therapeutic latency typical of monoamine-based antidepressants [4] [7]. This acceleration prompted interest in peptide engineering to enhance stability, receptor specificity, and blood-brain barrier permeability. Nemifitide (INN-00835) emerged as a structurally optimized pentapeptide (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂) incorporating fluorination at the phenylalanine residue and hydroxylation of proline to augment metabolic resistance and receptor affinity [4] [9]. Preclinical evidence confirmed that nemifitide retained the rapid-onset properties of MIF-1 while demonstrating superior in vivo activity in depression models [1] [7].
The molecular architecture of nemifitide acetate reflects strategic peptide engineering to overcome limitations of earlier neuropeptide candidates. Key design elements include:
Table 1: Structural Optimization Features in Nemifitide Acetate
Structural Element | Functional Role | Therapeutic Implication |
---|---|---|
4-Fluorinated Phe¹ | Metabolic stabilization | Prolonged plasma half-life |
Trans-4-hydroxy-L-proline² | Conformational rigidity | Enhanced receptor specificity |
Arginine³ | Cationic charge for membrane penetration | Improved blood-brain barrier permeability |
Tryptophanamide⁵ | 5-HT receptor recognition motif | Serotonergic pathway modulation |
This pentapeptide framework enabled targeted neuroplasticity effects without relying on monoamine transporter binding, representing a paradigm shift in antidepressant pharmacology [4] [9].
Nemifitide acetate occupies a distinctive niche among emerging rapid-acting antidepressants. Unlike ketamine-derived NMDA receptor antagonists, nemifitide operates primarily through peptidergic signaling pathways converging on synaptic plasticity restoration. Key differentiators include:
This positions nemifitide as a unique translational probe for investigating how peptide-engaged neurotrophic pathways can achieve durable remission in treatment-resistant depression [5] [7].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1